molecular formula C12H18F3NO2 B2423992 (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2034512-31-5

(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B2423992
CAS No.: 2034512-31-5
M. Wt: 265.276
InChI Key: FSLJBEDJJHXOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of reagents such as LiAlH4 and tetrahydrofuran (THF) . The reaction is carried out in a Schlenk flask under argon atmosphere . The ester is added dropwise over 10 minutes at 0°C, and the mixture is stirred until the alcohol is fully formed, as indicated by TLC analysis .

Scientific Research Applications

Organic Synthesis and Heterocyclic Compounds

The utility of (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone in organic chemistry, particularly in the synthesis of heterocyclic compounds, is noteworthy. Heterocyclic scaffolds, especially tetrahydrobenzo[b]pyrans, are crucial in natural compounds, pharmaceuticals, and drug-candidate molecules due to their significant biological activities. Research highlights the synthesis of these valuable heterocycles using organocatalysts, focusing on green chemistry principles such as the use of water and ethanol as solvents, which underlines the importance of environmentally friendly methods in chemical synthesis (Kiyani, 2018).

Antioxidant and Anti-inflammatory Properties

Compounds related to this compound exhibit potent antioxidant properties. Chromones and their derivatives, structurally similar to the compound , are recognized for their antioxidant capabilities, contributing to their anti-inflammatory, antidiabetic, antitumor, and anticancer properties. This emphasizes the potential of such compounds in developing treatments for various diseases related to oxidative stress and inflammation (Yadav et al., 2014).

Catalytic Applications

The role of this compound in catalytic applications, particularly in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, is significant. These scaffolds are essential for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The application of hybrid catalysts, including organocatalysts and metal catalysts, showcases the versatility of this compound in facilitating complex synthesis reactions, contributing to the development of new pharmaceuticals (Parmar et al., 2023).

Properties

IUPAC Name

oxan-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO2/c13-12(14,15)10-2-1-5-16(8-10)11(17)9-3-6-18-7-4-9/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLJBEDJJHXOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCOCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.